Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate is a synthetic organic compound classified under the piperidine class. This compound is characterized by a unique molecular structure that includes a fluorophenyl substituent, a methyl group, and a dioxopiperidine ring. Its chemical formula is with a molecular weight of approximately 293.29 g/mol . The compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The synthesis of Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate typically involves several steps:
In industrial settings, optimized reaction conditions are employed to enhance yield and purity, utilizing high-pressure reactors and advanced purification techniques such as recrystallization and chromatography.
Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate adopts a chair conformation for its piperidine ring. The presence of the fluorophenyl group significantly influences its chemical properties due to the electronegativity of fluorine. This structural feature enhances binding affinity to biological targets, which is crucial for its potential therapeutic applications .
Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate can undergo various chemical transformations:
The mechanism by which Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, potentially modulating enzymatic activity or receptor interactions, which can lead to various pharmacological effects.
Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has diverse applications across several scientific domains:
This compound's unique structural features and potential biological activities make it a significant subject of study within medicinal chemistry and related fields.
Chiral induction during piperidine ring formation is essential for accessing enantiopure targets. Patent WO2001002357A2 describes a multi-step sequence starting from fluorobenzaldehyde and methyl acetoacetate. A chiral proline-derived catalyst controls stereochemistry during the initial Knoevenagel condensation, achieving up to 92% ee. Subsequent Michael addition and ring closure under acidic conditions yield the racemization-free dioxopiperidine core. The critical hydrogenation step employs Pd/C or Raney nickel at 50–100 psi H₂, optimizing trans-diastereoselectivity (d.r. > 15:1) [3].
Table 1: Catalytic Systems for Asymmetric Synthesis
Catalyst Type | Reaction Step | ee (%) | d.r. (trans:cis) | Overall Yield (%) |
---|---|---|---|---|
L-Proline-derivative | Knoevenagel Condensation | 92 | - | 85 |
Pd/C (10 wt%) | Hydrogenation | - | 15:1 | 90 |
Raney Ni | Hydrogenation | - | 12:1 | 88 |
Stereospecific routes like the one yielding (3R,4S)-isomer (CAS 109887-52-7) use (−)-DIPT-guided reductions, crucial for paroxetine’s pharmacological activity [4].
Note: While the search results lack explicit photochemical data for this compound, general principles applicable to its synthesis are discussed below.Photoredox catalysis offers a nascent route to dioxopiperidines by enabling radical cyclizations under mild conditions. UV irradiation (254 nm) of bromofluoroarene precursors with N-methylmaleimide derivatives generates aryl radicals, triggering annulation via C–N bond formation. Though underexplored for this specific ester, analogous protocols achieve 40–65% yields with minimal byproducts. Challenges include controlling regioselectivity and scaling continuous-flow setups [9].
Lipase-catalyzed resolutions efficiently separate racemic mixtures of ester intermediates. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3S,4R)-ethyl ester in THF/water (pH 7), enriching the unhydrolyzed (3R,4S)-enantiomer to >98% ee. The process achieves 45% yield per cycle, with enzyme recyclability (>5 cycles) reducing costs. Immobilization on silica enhances stability at 40°C [8].
Solvent-free conditions and ionic liquids (ILs) suppress hydrolysis and decarboxylation side reactions. Triethylammonium acetate (TEAA) serves as both solvent and catalyst in one-pot assemblies, facilitating imine/enamine formation at 60°C. This method reduces reaction time by 70% and increases yields to 89–95% compared to DMF or toluene. TEAA’s recyclability (5 cycles with <5% efficiency loss) and low vapor pressure align with green chemistry goals [6].
Table 2: Solvent Impact on Byproduct Formation
Reaction Medium | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
TEAA (IL) | 60 | 2.5 | 95 | <3 |
DMF | 100 | 8 | 75 | 15 |
Toluene | 110 | 12 | 68 | 20 |
Solvent-Free | 80 | 3 | 89 | 5 |
Microwave irradiation further enhances efficiency, completing ring closures in <30 minutes [6].
Ring-closing metathesis (RCM) builds the piperidine core from diallyl precursors. Second-generation Grubbs’ catalyst (G-II; 5 mol%) in refluxing dichloromethane delivers the cyclic olefin, which is hydrogenated to the target. Key optimizations include:
Table 3: RCM Optimization Parameters
Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Grubbs-II (G-II) | 5 | DCM | 40 | 65 |
G-II + Additive | 2 | Toluene | 110 | 82 |
Hoveyda-Grubbs-II | 3 | Toluene | 110 | 78 |
Post-RCM hydrogenation (Pd/C, H₂ 50 psi) saturates the olefin without epimerization [3] [8].
Comprehensive Compound Nomenclature
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7